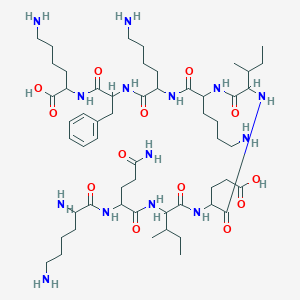![molecular formula C32H45O4P B13388438 2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzoxaphosphol ring, which is a rare and interesting structural motif in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzoxaphosphol ring: This can be achieved through a cyclization reaction involving a suitable phosphine oxide and a phenol derivative.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the dicyclopentyl and dimethoxyphenyl groups: These groups are introduced through Friedel-Crafts alkylation or acylation reactions, followed by reduction and methoxylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used as an intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity or catalyze chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]ethanol: Similar structure but with an ethanol group instead of a propanol group.
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]methanol: Similar structure but with a methanol group instead of a propanol group.
Uniqueness
The uniqueness of 2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol lies in its specific combination of functional groups and structural features. The presence of the benzoxaphosphol ring, along with the tert-butyl, dicyclopentyl, and dimethoxyphenyl groups, imparts unique chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C32H45O4P |
|---|---|
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol |
InChI |
InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3 |
Clave InChI |
CHOYNURMAGXWEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)




![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)

![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)

![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester](/img/structure/B13388443.png)
